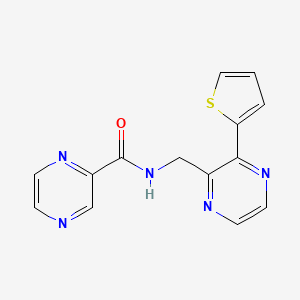

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5OS/c20-14(11-8-15-3-4-17-11)19-9-10-13(18-6-5-16-10)12-2-1-7-21-12/h1-8H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNVAWZDGNODJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride (TiCl₄) and pyridine, yielding 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide . This intermediate can then undergo a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide can undergo several types of chemical reactions:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The bromine atom in the intermediate can be substituted with various nucleophiles in a Suzuki cross-coupling reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are used.

Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are typical in Suzuki reactions.

Major Products

The major products depend on the specific reactions. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while Suzuki coupling produces various aryl-substituted derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazine have shown IC50 values in the low micromolar range against nasopharyngeal carcinoma (NPC-TW01) and lung carcinoma (H661) cells. N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide is hypothesized to induce cell cycle arrest and apoptosis, thereby disrupting normal cellular division processes .

Table 1: Anticancer Activity of Similar Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | NPC-TW01 | 0.6 | Induces apoptosis |

| Compound B | H661 | 1.5 | Cell cycle arrest |

| N-(thiophen...) | Hep3B | TBD | TBD |

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiophene and pyrazine derivatives have been documented to possess antibacterial and antifungal properties, which could be explored further with this compound through in vitro studies .

Electronic Properties

Due to its unique electronic structure, this compound may find applications in organic electronic devices. The combination of thiophene and pyrazine rings can enhance charge mobility, making it suitable for use in organic semiconductors or photovoltaic cells .

Nonlinear Optical Properties

Research into similar compounds has indicated their potential for nonlinear optical applications, which could be relevant for this compound as well. The study of its hyperpolarizability could lead to advancements in optical materials used in telecommunications or laser technology .

In Vitro Studies on Anticancer Activity

A notable study focused on the synthesis and biological evaluation of pyrazine derivatives demonstrated that certain compounds induced apoptosis in breast cancer cell lines (T47D and MDA-MB231). The findings suggest that the incorporation of thiophene enhances the anticancer activity of pyrazines, warranting further investigation into N-((3-(thiophen-2-yil)pyrazin-2-yil)methyl)pyrazine-2-carboxamide for similar effects .

Computational Studies on Electronic Properties

Computational modeling has been employed to predict the electronic properties of similar compounds, revealing insights into their potential as organic semiconductors. The calculated HOMO-LUMO energy gaps indicate favorable characteristics for electronic applications, suggesting that N-((3-(thiophen-2-yil)pyrazin-2-yil)methyl)pyrazine-2-carboxamide may exhibit comparable properties .

Mechanism of Action

The mechanism by which N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects . The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyrazine-Carboxamide Derivatives

Structural and Functional Group Variations

Thiophene-Substituted Analogs

- 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehydes (): These compounds incorporate a thiophen-2-yl group linked to a pyrazole-carbaldehyde scaffold. The halogenated derivatives (e.g., 4-chlorophenyl-substituted) demonstrated superior antibacterial activity compared to non-halogenated analogs, suggesting electron-withdrawing groups enhance bioactivity .

- Pyrimidine-Thiophene Hybrids (): Compounds like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine highlight the role of thiophene in modulating electronic properties and binding interactions in heterocyclic systems .

Alkylamino-Substituted Pyrazine-Carboxamides

details a series of 5-alkylamino-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (e.g., compounds 1a–1e). Key findings:

| Compound | Substituent | Yield (%) | Melting Point (°C) | Notable Activity |

|---|---|---|---|---|

| 1a | Propylamino | 87 | 155–156 | Antimycobacterial |

| 1b | Butylamino | 90 | 141–142 | Antimycobacterial |

| 1c | Pentylamino | 98 | 128–129 | Antimycobacterial |

| 1d | Hexylamino | 92 | 148–149 | Antimycobacterial |

| 1e | Heptylamino | 76 | 148–149 | Antimycobacterial |

Longer alkyl chains (e.g., pentylamino in 1c) correlated with higher yields and lower melting points, suggesting improved solubility without compromising antimycobacterial efficacy .

Aromatic Substituent Effects

- N-(Acetylphenyl)pyrazine-2-carboxamides (): Bromination of N-(4-acetylphenyl)pyrazine-2-carboxamide (2a ) yielded 4 (N-[4-(bromoacetyl)phenyl]pyrazine-2-carboxamide), which showed enhanced reactivity in subsequent condensations with aldehydes .

- N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide (): Substitution with bromine and methyl groups improved crystallinity and NMR signal resolution, aiding structural characterization .

Biological Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that combines thiophene and pyrazine moieties, which are known for their diverse biological activities. This article delves into its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₃N₃OS. The compound features a carboxamide functional group that enhances its biological activity. The combination of thiophene and pyrazine rings contributes to its electronic properties, making it a candidate for various pharmacological applications.

Potential Therapeutic Applications

Research indicates that compounds containing thiophene and pyrazine derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Some pyrazine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The presence of thiophene may contribute to anti-inflammatory properties, potentially useful in treating conditions like arthritis.

- Antimicrobial Properties : Similar compounds have demonstrated activity against various pathogens, suggesting potential use in antimicrobial therapies.

The biological activity of this compound may involve:

- Enzyme Inhibition : Binding to active sites of specific enzymes, disrupting their function.

- Receptor Modulation : Acting as agonists or antagonists at various receptors, influencing cellular signaling pathways.

Synthesis Methods

The synthesis of this compound involves several key steps:

- Formation of Pyrazine and Thiophene Rings : Utilizing condensation reactions to create the desired heterocycles.

- Coupling Reactions : Linking the pyrazine and thiophene moieties through a methylene bridge.

- Carboxamide Formation : Introducing the carboxamide group through acylation reactions.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

Q & A

Q. What are the optimal synthetic routes for preparing N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide?

Synthesis typically involves condensation reactions between pyrazine carboxylic acid derivatives and amines, facilitated by coupling agents like triphenylphosphite. For example, analogous pyrazine carboxamides are synthesized via nitration of 3-hydroxypyrazine-2-carboxamide using potassium nitrate and sulfuric acid, followed by purification via column chromatography . Hofmann rearrangement of intermediates (e.g., converting cyano groups to amines) is also critical for introducing functional groups . Key steps include:

- Reagent selection : High-purity reagents (e.g., 95–97% H₂SO₄) ensure reaction efficiency .

- Temperature control : Reactions often proceed at low temperatures (−15°C to −20°C) to minimize side products .

- Purification : Silica-based column chromatography with solvent gradients (e.g., CH₂Cl₂/MeOH) isolates the target compound .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- ¹H/¹³C NMR : Assigns proton and carbon environments, distinguishing rotamers (e.g., δ 2.67–8.60 ppm for N-methyl derivatives) .

- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 273.0 [M+H]⁺) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C=O⋯H–N interactions in pyrazine carboxamides) .

Table 1 : Key Analytical Data for a Related Compound

| Parameter | Value |

|---|---|

| ¹H NMR (CDCl₃) | δ 2.67 (s, CH₃), 8.50 (d, Ar-H) |

| ESI-MS (m/z) | 273.0 [M+H]⁺ |

| Crystallographic Space Group | P 1 (for analogous structures) |

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrazine carboxamides?

Discrepancies in bioactivity (e.g., DNA binding vs. cytotoxicity) are addressed by:

- Comparative structural studies : Modifying substituents (e.g., thiophene vs. pyridyl groups) alters steric/electronic effects and binding modes .

- Dose-response assays : Quantifying IC₅₀ values under standardized conditions (e.g., fixed pH and temperature) minimizes variability .

- Computational modeling : DFT calculations predict interaction energies with biological targets, guiding experimental validation .

Q. How does the compound interact with DNA or serum proteins like BSA?

Pyrazine carboxamide-metal complexes (e.g., Pd(II)) intercalate DNA via π-π stacking and coordinate to phosphate backbones, as shown by:

Q. What mechanistic insights exist into the compound’s coordination behavior with transition metals?

The carboxamide group acts as a bidentate ligand, coordinating via the carbonyl oxygen and amide nitrogen. For example:

- Ru(II)/Mn(II) complexes : Stability constants (log β = 8.2–10.5) depend on pH and counterion effects .

- Kinetic studies : Ligand substitution rates (k ≈ 1.5 × 10⁻³ s⁻¹) reveal lability influenced by metal electronegativity .

- Spectrochemical series : Electronic spectra (d-d transitions) correlate with ligand field strength .

Q. Methodological Notes

- Data synthesis : Cross-referenced peer-reviewed studies (e.g., Acta Crystallographica, Polyhedron) for reliability.

- Advanced techniques : Emphasis on mechanistic and contradiction-resolution approaches aligns with research depth requirements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.